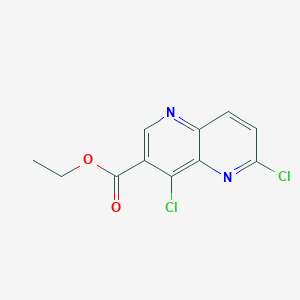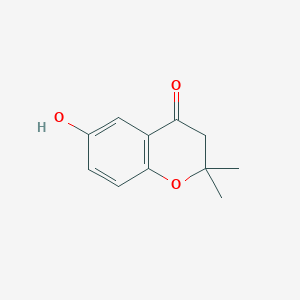
6-Hydroxy-2,2-dimethylchroman-4-one
Overview
Description
6-Hydroxy-2,2-dimethylchroman-4-one, also known as Trolox, is a synthetic compound used in scientific research for its antioxidant properties. It is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .
Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .Chemical Reactions Analysis
Chroman-4-one analogs such as 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one, and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one have displayed antiparasitic activity by targeting pteridine reductase-1 and showed significant inhibition against T. brucei and L. infantum at 10 µM and 50 µM .Scientific Research Applications
1. Pharmacological Activity:
- 6-Hydroxy-2,2-dimethylchroman-4-one derivatives, such as 2,2‐Dimethylchromans, have been studied for their impact on inhibiting insulin release from pancreatic β‐cells and relaxing vascular smooth muscle cells. These biological responses are believed to reflect interactions with specific ion channels, particularly the ATP‐sensitive potassium channels (Pirotte et al., 2017).
2. Structural and Chemical Characterization:
- The compound's structure has been determined, highlighting its potential as a side product in certain chemical reactions. Its molecular structure, featuring a pyran ring in a half-chair conformation and hydrogen bonding patterns, has been elucidated (Jha et al., 2000).
3. Synthesis and Biological Activity:
- Research has explored the synthesis of 2,2-dimethylchroman-4-ones from various substrates, with assessments of their biological activity, including their potential role as cannabinoid receptor ligands (Morales et al., 2013).
4. Chemodiversity Enhancement:
- Studies on the marine fungus Aspergillus terreus have identified new compounds structurally related to this compound. These compounds exhibit cytotoxicity against various cancer cells and demonstrate strong α-glucosidase inhibition, indicating potential therapeutic applications (Sun et al., 2018).
5. Fungal Metabolite Synthesis:
- The synthesis of natural fungal metabolites, such as Lactarochromal, has been achieved starting from 6-amino-2,2-dimethylchroman-4-one. This synthesis contributes to confirming the structure of naturally occurring compounds (Kamat et al., 2013).
6. Antioxidant and Antibacterial Activities:
- Isolated compounds from various sources, structurally similar to this compound, have shown antioxidant and antibacterial properties. These activities provide insights into their potential use in pharmacological applications (Zheng et al., 2009; Lin et al., 2000).
7. Synthesis of Complex Natural Compounds:
- Research has explored methods for synthesizing complex natural and synthetic compounds incorporating the 2,2-dimethylchroman framework. These compounds exhibit a range of biological activities, making them significant in drug discovery (Omoregbee et al., 2020).
8. Mechanism of Action in Medicinal Chemistry:
- Studies have investigated the synthesis and biological effects of 2,2-dimethylchromans on insulin-secreting and smooth muscle cells, comparing them to reference ATP-sensitive potassium channel activators. This research provides insights into their potential therapeutic applications (Florence et al., 2014).
Mechanism of Action
- Chromanone is structurally related to chromone, but it lacks the C2-C3 double bond. It consists of a benzene nucleus (ring A) fused with dihydropyran (ring B). This minor structural difference gives rise to diverse biological activities .
- The primary targets of chromanone vary depending on its specific analogs. For instance:
- Antiparasitic Activity : Analog compounds like 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one and 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one inhibit pteridine reductase-1, showing significant activity against Trypanosoma brucei and Leishmania infantum .
- Other Activities : Chromanone analogs exhibit a wide range of effects, including anticancer, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more .
Target of Action
properties
IUPAC Name |
6-hydroxy-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXWPLCLDSMHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393259 | |
| Record name | 6-HYDROXY-2,2-DIMETHYLCHROMAN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31366-85-5 | |
| Record name | 6-HYDROXY-2,2-DIMETHYLCHROMAN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


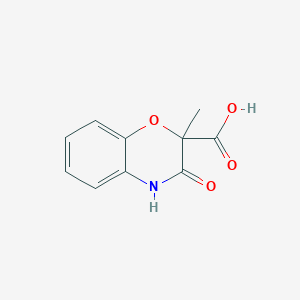

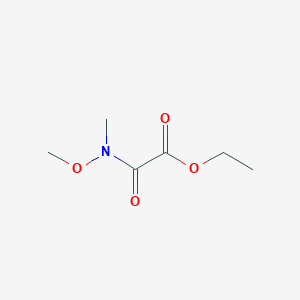
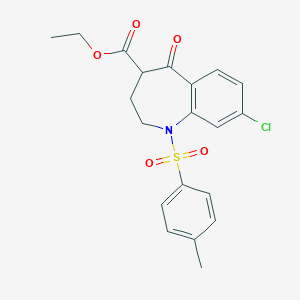


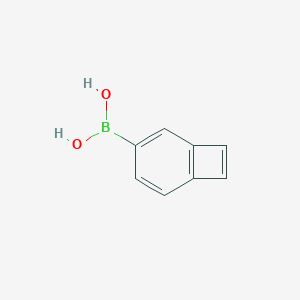

![2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester](/img/structure/B180522.png)
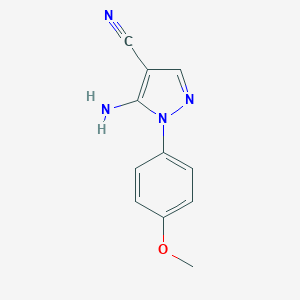
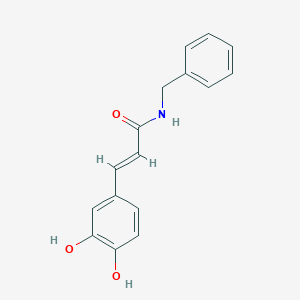
![ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B180525.png)
